molecular formula C19H23N9OS B2999215 N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1396866-17-3

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2999215
CAS No.: 1396866-17-3
M. Wt: 425.52
InChI Key: ZDKOSTYDRYSAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a 4-benzylpiperazine group at position 6 and a thioacetamide moiety linked to a 1-methyltetrazole ring. This structure combines pharmacophores known for diverse biological activities:

  • Pyrimidine: A common scaffold in kinase inhibitors and anticancer agents.
  • 4-Benzylpiperazine: Enhances solubility and modulates receptor binding, often seen in CNS-targeting drugs.

For example, tetrazole-thioacetamide derivatives exhibit apoptosis-inducing properties (), and pyrimidine-thioacetamide analogs demonstrate anticonvulsant activity via molecular docking ().

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9OS/c1-26-19(23-24-25-26)30-13-18(29)22-16-11-17(21-14-20-16)28-9-7-27(8-10-28)12-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12-13H2,1H3,(H,20,21,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKOSTYDRYSAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide, also referred to by its CAS number 1421584-25-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H24N6OSC_{22}H_{24}N_{6}OS, with a molecular weight of 420.5 g/mol. Its structure features a pyrimidine ring substituted with a benzylpiperazine moiety and a tetrazole group, which are known to influence its biological activity.

PropertyValue
CAS Number 1421584-25-9
Molecular Formula C22H24N6OS
Molecular Weight 420.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in cellular metabolism and proliferation.
  • Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various bacterial strains, indicating potential as an antibacterial agent.

Antimicrobial Properties

Research has demonstrated that derivatives featuring the tetrazole moiety exhibit promising antimicrobial properties. In vitro studies have shown that this compound exhibits activity against several standard bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL for certain derivatives.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus 2
Escherichia coli 4
Pseudomonas aeruginosa 8

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated on various cancer cell lines. For instance, studies indicated that it exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds with the tetrazole structure:

  • Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and evaluated for their cytotoxicity against A549 (lung cancer), HTB-140 (breast cancer), and HaCaT (skin cancer) cell lines. The results indicated that certain derivatives were significantly more active than standard chemotherapeutic agents .
  • Antiviral Activity : Some derivatives have also been investigated for their anti-HIV properties, showing promise in inhibiting viral replication in vitro .
  • Pharmacodynamics and Pharmacokinetics : Ongoing research aims to elucidate the pharmacokinetic profiles of these compounds, assessing absorption, distribution, metabolism, and excretion (ADME) characteristics to better understand their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name & Structure Key Features Biological Activity Reference
2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide (4c) Thiazole core, tetrazole-thioacetamide Induces apoptosis (30% at 50 µM, vs. cisplatin’s 60%); moderate anticancer activity
N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) Pyrimidine-thioacetamide with dimethoxyphenyl Anticonvulsant: Binds GABA-A receptors (docking score: -9.2 kcal/mol)
2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(4-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide (4n) Sulfonamide and benzyl groups, tetrazole-thioacetamide Carbonic anhydrase inhibition (IC₅₀: 12 nM); potential for metabolic disorders
N-(2-(4-Methylpiperazin-1-yl)phenyl)-2-((2-phenethyl-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide Piperazine, thienopyrimidine-thioacetamide Kinase inhibition (e.g., EGFR IC₅₀: 0.8 µM); anticancer applications

Key Findings:

Structural Impact on Activity :

  • The pyrimidine core in the target compound and Epirimil () enables interaction with nucleotide-binding proteins (e.g., kinases, GABA receptors). Substitution with 4-benzylpiperazine enhances blood-brain barrier penetration compared to Epirimil’s dimethoxyphenyl group.
  • Tetrazole-thioacetamide in 4c () and the target compound likely improves metabolic stability over carboxylic acid analogs. However, 4c’s thiazole core reduces apoptosis efficacy compared to pyrimidine-based structures.

Biological Performance :

  • Anticancer Activity : The target compound’s benzylpiperazine-pyrimidine scaffold may enhance receptor affinity compared to 4c’s thiazole derivative, though apoptosis data are pending. Compound 4c showed 30% apoptosis at 50 µM, suggesting room for optimization.
  • Enzyme Inhibition : Compound 4n’s sulfonamide group confers potent carbonic anhydrase inhibition (IC₅₀: 12 nM), a property absent in the target compound. This highlights the role of sulfonamide in enzyme targeting.

Synthesis and Characterization :

  • The target compound’s synthesis likely parallels methods for 4n (), where nucleophilic substitution forms the thioacetamide bond. HRMS (e.g., [M+H]+ 449.0750 for 4n) and FTIR (C=O at 1649 cm⁻¹) are critical for structural validation.

Research Implications

  • Target Compound Optimization : Replace the benzyl group with sulfonamide (as in 4n) to enhance enzyme inhibition or modify the piperazine moiety for CNS targeting (as in ).
  • Docking Studies : Prioritize in silico screening against kinases (e.g., EGFR) or GABA receptors to predict activity, leveraging methods from Epirimil’s study.

This comparative analysis underscores the importance of scaffold selection and substituent effects in drug design.

Q & A

Basic: What are the standard synthetic routes for N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of pyrimidine and tetrazole moieties. A common approach includes:

Acylation and Amination : Reacting a chloropyrimidine intermediate (e.g., 6-chloropyrimidin-4-amine) with a benzylpiperazine derivative via nucleophilic aromatic substitution (SNAr) to install the 4-benzylpiperazinyl group.

Thioether Formation : Coupling the pyrimidine intermediate with a tetrazole-thiol derivative (e.g., 1-methyl-1H-tetrazole-5-thiol) using a base like NaH or K2CO3 in DMF to form the thioether linkage.

Acetamide Installation : Introducing the acetamide group via reaction with chloroacetamide or activated esters under mild conditions (e.g., room temperature, inert atmosphere).
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Use orthogonal analytical techniques:

  • HPLC/LC-MS : To assess purity (>95%) and confirm molecular weight.
  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm; tetrazole protons at δ 4.0–4.5 ppm).
  • Elemental Analysis : Validate C, H, N, S content against theoretical values.
  • X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .

Advanced: How can synthetic yields be optimized for the pyrimidine-tetrazole coupling step?

Methodological Answer:
Yield optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity.
  • Catalysis : Additives like KI or phase-transfer catalysts (e.g., TBAB) accelerate thiolate formation.
  • Temperature Control : Moderate heating (50–70°C) balances reaction rate and side-product formation.
  • Protecting Groups : Temporarily protect reactive sites (e.g., tetrazole NH) with Boc or PMB groups to prevent undesired side reactions .

Advanced: How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

Assay Validation : Confirm assay reproducibility using positive/negative controls (e.g., reference compounds from ).

Compound Stability : Test for degradation under assay conditions (e.g., pH, temperature) via LC-MS.

Orthogonal Assays : Use complementary methods (e.g., cell-based vs. enzymatic assays) to cross-validate results.

Structural Confirmation : Re-isolate the compound post-assay to rule out decomposition artifacts .

Basic: What in vitro pharmacological screening models are appropriate for this compound?

Methodological Answer:

  • Kinase Inhibition Assays : Given the pyrimidine core, screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™.
  • Cellular Uptake Studies : Use fluorescent analogs or radiolabeled derivatives to assess membrane permeability.
  • Cytotoxicity Profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin assays .

Advanced: How can structure-activity relationship (SAR) studies be designed for the tetrazole-thioacetamide moiety?

Methodological Answer:

Analog Synthesis : Replace the tetrazole with other heterocycles (e.g., triazoles, thiadiazoles) and vary substituents (e.g., methyl, ethyl).

Biophysical Profiling : Measure binding affinity (SPR, ITC) and lipophilicity (logP via shake-flask method).

Computational Modeling : Perform docking studies (e.g., AutoDock) to predict interactions with target proteins.

Correlate Data : Map activity trends to structural features (e.g., tetrazole ring planarity, sulfur atom orientation) .

Basic: What are critical considerations for ensuring reproducibility in experimental design?

Methodological Answer:

  • Standardized Protocols : Document reaction conditions (solvent, temperature, stoichiometry) rigorously.
  • Batch-to-Batch Consistency : Characterize multiple synthetic batches via HPLC and NMR.
  • Negative Controls : Include vehicle-only groups in biological assays to isolate compound-specific effects.
  • Data Transparency : Share raw spectra/assay data in supplementary materials .

Advanced: How can researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

Methodological Answer:

Metabolite Identification : Use LC-MS/MS to detect in vivo metabolites not present in vitro.

Protein Binding Assays : Measure plasma protein binding (e.g., equilibrium dialysis) to explain bioavailability differences.

Species-Specific Factors : Compare metabolic stability in human vs. animal liver microsomes.

Physiologically Based PK (PBPK) Modeling : Integrate in vitro data to predict in vivo outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.